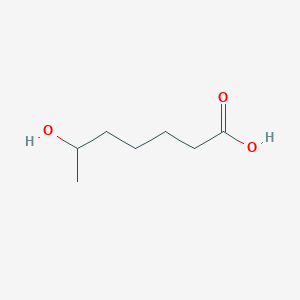

6-Hydroxyheptanoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14O3 |

|---|---|

Poids moléculaire |

146.18 g/mol |

Nom IUPAC |

6-hydroxyheptanoic acid |

InChI |

InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

Clé InChI |

UBIZMIFHVVCVEJ-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCCC(=O)O)O |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Methodologies for 6 Hydroxyheptanoic Acid

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 6-hydroxyheptanoic acid can be achieved through several established chemical pathways, primarily involving the oxidation of unsaturated precursors or the reduction of keto acids.

Oxidation Pathways from Unsaturated Precursors (e.g., heptenoic acid derivatives)

One common strategy for synthesizing hydroxy acids involves the oxidation of unsaturated precursors. For this compound, this can be conceptualized through the oxidation of a suitable heptenoic acid derivative or a cyclic precursor. A patented method describes the oxidation of 2-methylcyclohexanol, which upon oxidation and rearrangement, is expected to yield this compound as the major product. google.comThis process highlights the use of cyclic alkanols as precursors that, through oxidative cleavage and rearrangement, can lead to the desired linear hydroxy acid. google.com Another relevant approach involves the oxidation of alicyclic ketones. For instance, the oxidation of a methyl-substituted cyclic ketone like 3-methylcyclohexanone (B152366) using hydrogen peroxide and a tungsten-based catalyst (such as tungstic acid or sodium tungstate) could theoretically be adapted to produce a precursor that leads to this compound. vulcanchem.comThis method is advantageous as it can be performed in a biphasic system, which simplifies purification. vulcanchem.com

Reduction Strategies for Carboxylic Acid Formation

Reduction strategies are pivotal for converting keto acids into their corresponding hydroxy acids. The most direct route to this compound via reduction starts from its keto-analogue, 6-oxoheptanoic acid. Standard reducing agents are effective for this transformation. For the related compound 3-methyl-6-oxoheptanoic acid, reduction with sodium borohydride (B1222165) (NaBH₄) successfully converts the ketone to a secondary alcohol, yielding 3-methyl-6-hydroxyheptanoic acid. vulcanchem.comA similar reduction of 6-oxoheptanoic acid would directly yield racemic this compound. vulcanchem.comThis reaction is a standard method for producing hydroxy acids from their corresponding keto forms. The following table summarizes typical conditions for the reduction of a keto-heptanoic acid precursor.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | 6-Oxoheptanoic acid | Keto acid precursor | < vulcanchem.com/td> |

| Reducing Agent | Sodium borohydride (NaBH₄) | Reduces the ketone to a secondary alcohol | < vulcanchem.comvulcanchem.com/td> |

| Solvent | Isopropanol or other lower alkanols | Provides a medium for the reaction | < vulcanchem.comgoogle.com/td> |

| Temperature | -10°C to 25°C | Controlled to optimize selectivity and minimize side reactions | < google.com/td> |

Catalytic Cyclization Reactions for Related Compounds

Hydroxy acids such as this compound can undergo intramolecular esterification, or cyclization, to form lactones. vulcanchem.comIn the case of this compound, this reaction would yield ε-heptanolactone. This process is often catalyzed by acids and promoted by the removal of water. For the related 6-hydroxyhexanoic acid, catalytic cyclization to ε-caprolactone has been demonstrated. researchgate.netSimilar principles apply to 7-hydroxyheptanoic acid, which can be cyclized to its corresponding lactone. molaid.comThe use of Brønsted acids like trifluoromethanesulfonic acid in cation-stabilizing solvents such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has proven effective for cycloaromatization reactions, a powerful method for forming cyclic structures. beilstein-journals.org

Stereoselective Synthesis and Enantiomeric Control of this compound

Producing a specific stereoisomer of this compound, either (S)- or (R)-, is crucial for applications where chirality is important. vulcanchem.comresearchgate.netThis is achieved through stereoselective synthesis, which employs chiral catalysts, auxiliaries, or enzymes.

Chiral Auxiliaries and Catalysts in Stereochemical Outcomes

Asymmetric synthesis using chiral auxiliaries is a well-established method for controlling stereochemistry. researchgate.netnumberanalytics.comA chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being removed. researchgate.netFor the synthesis of α- or β-hydroxy acids, auxiliaries like Evans oxazolidinones or pseudoephedrine amides are commonly used to achieve high diastereoselectivity in alkylation or aldol (B89426) reactions. researchgate.netresearchgate.netWhile direct examples for this compound are not prevalent, the principles are broadly applicable. For instance, an asymmetric Michael addition controlled by a chiral auxiliary can establish a key stereocenter, which is then used to direct the formation of subsequent stereocenters in the molecule. researchgate.net Catalytic asymmetric hydrogenation is another powerful technique. google.comFor example, the enantioselective synthesis of 6,8-dihydroxyoctanoic acid esters is achieved through the asymmetric hydrogenation of the corresponding 6-oxo-octanoic acid ester using ruthenium complexes with optically active phosphine (B1218219) ligands like (R)-BINAP. google.comThis methodology could be adapted for the asymmetric reduction of 6-oxoheptanoic acid esters to produce enantiomerically enriched (R)- or (S)-6-hydroxyheptanoic acid.

Enzymatic Approaches for Enantioselective Production

Enzymatic methods offer a green and highly selective alternative for producing chiral molecules. mdpi.comnih.govBaeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of ketones to esters or lactones with high chemo-, regio-, and enantioselectivity. mdpi.comacs.orgThe oxidation of a cyclic ketone precursor by a BVMO can lead to an enantioenriched lactone, which is then hydrolyzed to the corresponding hydroxy acid. nih.govresearchgate.netFor example, cyclohexanone (B45756) monooxygenase (CHMO) is a widely studied BVMO that could potentially be applied to a methyl-substituted cyclohexanone to produce a precursor for chiral this compound. mdpi.comfrontiersin.org Enzymatic reduction of keto acids is also a prominent strategy. Ketoreductases can reduce 6-oxoheptanoic acid to either the (R)- or (S)-alcohol, depending on the specific enzyme used. mdpi.comFurthermore, multi-enzyme cascade reactions have been developed for the synthesis of the related 6-hydroxyhexanoic acid, combining a BVMO with a lipase (B570770) to overcome product inhibition by hydrolyzing the intermediate lactone in situ. nih.govThis approach achieved a high product titer and yield, demonstrating the power of enzymatic cascades. nih.gov The table below outlines a multi-enzyme system for a related hydroxy acid, illustrating the potential of biocatalysis.

| Enzyme | Role in Cascade | Substrate | Product | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidizes alcohol to ketone | Cyclohexanol (B46403) | Cyclohexanone | < mdpi.comnih.gov/td> |

| Baeyer-Villiger Monooxygenase (CHMO) | Oxidizes ketone to lactone | Cyclohexanone | ε-Caprolactone | < mdpi.comnih.gov/td> |

| Lipase (e.g., CAL-B) | Hydrolyzes lactone to hydroxy acid | ε-Caprolactone | 6-Hydroxyhexanoic acid | < nih.gov/td> |

Advanced Derivatization Chemistry of this compound

The bifunctional nature of this compound, containing both a carboxylic acid and a secondary hydroxyl group, allows for a diverse range of chemical modifications. vulcanchem.com This dual reactivity is central to its utility in various research and synthetic applications, enabling the targeted alteration of its physical and chemical properties. The strategic derivatization of either the carboxyl or the hydroxyl moiety can lead to the creation of novel esters, functional group transformations, and specialized molecular probes.

Esterification Reactions and Research Applications

The carboxylic acid group of this compound is readily susceptible to esterification. This classic reaction involves treating the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically under reflux conditions. This process converts the terminal carboxylic acid into an ester, a transformation that can be used to protect the carboxyl group during subsequent reactions or to synthesize monomers for polymerization.

Esterification is a fundamental tool for modifying the properties of this compound, influencing its solubility, volatility, and reactivity. For instance, the esterification of the related 6-hydroxyhexanoic acid with butanol produces butyl 6-hydroxyhexanoate (B1236181), a compound whose properties are tailored for specific applications. Analogous reactions with this compound can generate a library of ester derivatives with varied alkyl chains, each with unique characteristics.

The research applications of these ester derivatives are significant. In polymer chemistry, hydroxy-esters serve as crucial monomers for the synthesis of biodegradable polyesters. The esterification of this compound is a key step in creating building blocks for polymers analogous to polycaprolactone (B3415563) (PCL), a well-known biodegradable polymer derived from ε-caprolactone. smolecule.combohrium.com These polyesters are of great interest for medical applications, including in drug delivery systems and as materials for biodegradable implants.

| Reaction Type | Reactant | Reagent/Catalyst | Product | Research Application |

| Fischer Esterification | This compound | Alcohol (e.g., Ethanol), H₂SO₄ | Ethyl 6-hydroxyheptanoate | Monomer for polyester (B1180765) synthesis |

| Polymerization | This compound | Heat/Catalyst | Poly(6-hydroxyheptanoate) | Biodegradable plastics, medical devices |

Substitution Reactions and Functional Group Transformations

The secondary hydroxyl group at the C-6 position of this compound provides another site for chemical modification through substitution and other functional group transformations. vulcanchem.com This hydroxyl group can act as a nucleophile or be replaced by other functional groups, enabling a wide array of synthetic possibilities. vulcanchem.com

One common transformation is the oxidation of the secondary alcohol. Depending on the oxidizing agent used, the hydroxyl group can be converted into a ketone, yielding 6-oxoheptanoic acid. vulcanchem.com Stronger oxidizing conditions could potentially cleave the carbon chain. vulcanchem.com Conversely, the carboxylic acid function can be reduced to a primary alcohol, yielding heptane-1,6-diol, though this requires potent reducing agents like lithium aluminum hydride.

Nucleophilic substitution reactions at the hydroxyl group are also important. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. For example, treatment with thionyl chloride can replace the hydroxyl group with a chlorine atom, forming 6-chloroheptanoic acid. This halogenated derivative can then undergo further substitution with nucleophiles like amines or azides to introduce new functionalities into the molecule. These transformations are critical for synthesizing complex target molecules where the heptanoic acid backbone is a key structural component.

| Transformation | Reagent(s) | Product | Significance |

| Oxidation of -OH | Potassium permanganate (B83412) (KMnO₄) / other oxidizing agents | 6-Oxoheptanoic acid | Synthesis of keto acids |

| Substitution of -OH | Thionyl chloride (SOCl₂) | 6-Chloroheptanoic acid | Intermediate for further nucleophilic substitution |

| Reduction of -COOH | Lithium aluminum hydride (LiAlH₄) | Heptane-1,6-diol | Synthesis of diols |

Formation of Phosphorylcholine (B1220837) Esters for Research Probes

A significant derivatization of hydroxy acids like this compound is the formation of phosphorylcholine esters. These derivatives are valuable as molecular probes in immunological research, as the phosphorylcholine (PC) moiety mimics structural motifs found on the surfaces of pathogens and cell membranes. This allows them to be used in studies of host-pathogen interactions and immune responses.

The synthesis of these probes can be achieved by coupling the hydroxyl group of a this compound derivative with a phosphorylcholine source. An established method involves the alkylation of a phosphorylcholine salt with an ester of a bromo-alkanoic acid. tandfonline.com For instance, the synthesis of 6-(O-phosphorylcholine)hydroxyhexanoic acid has been accomplished by reacting ethyl 6-bromohexanoate (B1238239) with the potassium salt of phosphorylcholine in the presence of a crown ether catalyst. tandfonline.com A subsequent hydrolysis step removes the ethyl ester to yield the final product. tandfonline.comgoogle.com This synthetic strategy could be adapted for this compound by starting with the corresponding 7-bromoheptanoate ester.

These phosphorylcholine-containing molecules serve as haptens; when conjugated to a larger carrier protein, they can elicit a specific antibody response against the phosphorylcholine group. google.comgoogle.com This makes them indispensable tools for studying PC-binding proteins and immunoglobulins. tandfonline.com

| Synthetic Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| Alkylation | Ethyl 7-bromoheptanoate, Potassium salt of phosphorylcholine | Dibenzo-18-crown-6, Formamide, 110-120°C | Ethyl 7-(phosphorylcholine)hydroxyheptanoate |

| Hydrolysis | Ethyl 7-(phosphorylcholine)hydroxyheptanoate | Tetrabutylammonium hydroxide, Water | 7-(O-phosphorylcholine)hydroxyheptanoic acid |

Biosynthesis, Natural Occurrence, and Metabolic Fate of 6 Hydroxyheptanoic Acid

Endogenous Biosynthetic Pathways

Fatty Acid Metabolic Intermediates and Biosynthesis

As a derivative of heptanoic acid, 6-hydroxyheptanoic acid is connected to fatty acid metabolism. nih.gov Omega-hydroxy fatty acids, including this compound, are crucial intermediates in alternative fatty acid oxidation pathways. These pathways act as backup mechanisms when primary metabolic routes, such as beta-oxidation, are compromised or when specific metabolic demands necessitate alternative energy production strategies. Research indicates that the activity of omega-oxidation pathways is influenced by the cell's energy status, with increased activity under conditions of low adenosine (B11128) triphosphate (ATP) availability. This suggests that omega-oxidation can be activated when conventional energy production is insufficient.

Elucidation of Beta-Oxidation and Omega-Oxidation Pathways

The metabolic fate of this compound can involve both beta-oxidation and omega-oxidation. Omega-oxidation is an alternative pathway to the more common beta-oxidation for fatty acid degradation. wikipedia.org While beta-oxidation occurs in the mitochondria, the enzymes for omega-oxidation are found in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org This pathway is typically a minor route for medium-chain fatty acids but gains importance when beta-oxidation is defective. wikipedia.org

The process of omega-oxidation involves three main steps:

Hydroxylation : A hydroxyl group is introduced at the omega (ω) carbon, the carbon furthest from the carboxyl group. wikipedia.org This reaction is catalyzed by mixed-function oxidases involving cytochrome P450. wikipedia.org

Oxidation : The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Further Oxidation : The aldehyde group is then oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.org

This dicarboxylic acid can then be activated to a CoA ester and enter the mitochondria to undergo beta-oxidation. wikipedia.org

In the context of a closely related compound, 6-hydroxyhexanoic acid, studies in bacterial systems have shown it can be metabolized through both omega-oxidation to adipic acid and conversion to adipate (B1204190) semialdehyde via alcohol dehydrogenase. Some research indicates that while 6-hydroxyhexanoate (B1236181) can undergo both beta- and omega-oxidative attacks, the beta-oxidation pathway may lead to a non-metabolizable intermediate, making omega-oxidation the primary degradation route. ebi.ac.uk

Microbial Origin and Xenobiotic Metabolism of this compound

Identification as a Metabolite from Specific Bacterial Species (e.g., Streptococcus gordonii)

Recent studies have identified 6-hydroxyhexanoic acid (a closely related C6 compound) as a significant metabolite secreted by the oral commensal bacterium Streptococcus gordonii. biorxiv.orgreddit.comnih.gov Untargeted metabolomics of the spent culture supernatant of S. gordonii revealed a significant increase in this medium-chain fatty acid. abstractarchives.com This discovery has spurred research into its biological activities and potential therapeutic applications. reddit.comabstractarchives.com While the direct production of this compound by S. gordonii is not as extensively documented, the metabolic capabilities of such bacteria suggest the potential for its formation.

Role in Microbial Degradation of Related Substrates (e.g., caproic acid, 1,6-hexanediol (B165255), cyclohexane)

Microorganisms play a crucial role in the metabolism and degradation of various compounds, including those structurally related to this compound.

Caproic Acid: 6-Hydroxyhexanoic acid is known to be a product of the bacterial metabolism of caproic acid (hexanoic acid). biosynth.com Alkane-utilizing strains of Pseudomonas have been shown to omega-oxidize hexanoate (B1226103) to 6-hydroxyhexanoate, which is then further oxidized to adipic acid. ebi.ac.uk

1,6-Hexanediol: The microbial conversion of 1,6-hexanediol can also lead to the formation of 6-hydroxyhexanoic acid. thegoodscentscompany.com For instance, Gluconobacter oxydans can oxidize 1,6-hexanediol to adipic acid, with 6-hydroxyhexanoic acid as an intermediate. researchgate.net Studies with Pseudomonas aeruginosa have shown that cells grown on 1,6-hexanediol are well-induced for the oxidation of 6-hydroxyhexanoate. ebi.ac.uk

Cyclohexane (B81311): The biodegradation of cyclohexane by certain microorganisms can proceed through a pathway involving 6-hydroxyhexanoic acid. Recombinant Pseudomonas taiwanensis has been engineered to convert cyclohexane directly to 6-hydroxyhexanoic acid in a four-step enzymatic cascade. bohrium.comfrontiersin.org This process involves the conversion of cyclohexane to cyclohexanol (B46403), then to cyclohexanone (B45756), followed by ε-caprolactone, and finally to 6-hydroxyhexanoic acid. frontiersin.org Similarly, filamentous fungi like Fusarium oxysporum have been shown to degrade cyclohexanone (an intermediate in cyclohexane degradation) to 6-hydroxyhexanoic acid and subsequently to hexanedioic acid. mdpi.com

Metabolomic Profiling and Isotopic Tracing Studies

Metabolomic profiling has been instrumental in identifying and quantifying this compound and related compounds in various biological samples. For example, metabolomic analysis of hepatocellular carcinoma cells revealed the presence of medium-chain hydroxy acids and derivatives. tandfonline.com In a study on metabolic dysfunction-associated fatty liver disease, a significant positive correlation was observed between stearic acid and this compound. tandfonline.com Furthermore, 4-oxo-6-hydroxyheptanoate has been identified as a potential diagnostic biomarker for hereditary tyrosinemia type 1, particularly in cases where the primary marker, succinylacetone, is not detectable. wiley.com

Isotopic tracing studies, which utilize stable isotope-labeled compounds, are powerful tools for elucidating metabolic pathways. Deuterium-labeled analogs of hydroxyhexanoic acids, such as (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid, are used to trace the metabolic fate of these compounds in vivo and in vitro. smolecule.com These labeled compounds allow researchers to follow the molecule through processes like fatty acid oxidation and biosynthesis, providing clear insights into the metabolic networks. smolecule.com While specific isotopic tracing studies on this compound are not widely reported, the methodology is well-established for similar molecules and is crucial for definitively mapping its metabolic fate.

Elucidation of Metabolic Fates Using Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful methodology for dynamically characterizing cellular metabolism. nih.gov The technique involves introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into a biological system. mdpi.com As the cells metabolize the labeled substrate, the isotope is incorporated into downstream metabolites. By tracking the mass shifts in these metabolites over time using mass spectrometry, SIRM allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes. nih.govdtu.dk This approach provides high-resolution dynamic information that is crucial for decoding complex metabolic regulation. nih.gov

While specific SIRM studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology's application can be understood from its use in broader metabolic research. nih.govfrontiersin.org For instance, to trace the metabolic fate of this compound, one could use a ¹³C-labeled precursor like [U-¹³C]-heptanoic acid. mdpi.com As the cells process this labeled fatty acid through pathways such as omega-oxidation, the ¹³C atoms would be incorporated first into this compound and subsequently into its downstream products, such as adipic acid.

Pulsed SIRM (pSIRM) is an advanced application of this technique that allows for the characterization of metabolic dynamics on a timescale of minutes to hours. nih.gov This would be particularly useful for observing the immediate metabolic transformations of this compound following its formation or introduction into a system. By analyzing samples at various time points after the introduction of the labeled precursor, researchers can determine the rate of synthesis and catabolism of the compound, thereby elucidating its precise role and turnover within the cellular metabolic network. nih.gov

Table 1: Application of SIRM to Trace this compound Metabolism

| Step | Action | Expected Outcome | Analytical Technique |

|---|---|---|---|

| 1. Precursor Introduction | Introduce ¹³C-labeled heptanoic acid to the biological system (e.g., cell culture). | The labeled precursor is taken up by the cells and enters metabolic pathways. | N/A |

| 2. Metabolic Conversion | Cells metabolize the labeled precursor via omega-oxidation and other pathways. | Labeled intermediates, including ¹³C-6-hydroxyheptanoic acid, are formed. | Mass Spectrometry (MS) |

| 3. Metabolite Extraction | Extract metabolites from the biological matrix at various time points. | A snapshot of the metabolome is captured for analysis. | N/A |

| 4. Isotope Tracking | Analyze extracts to detect and quantify ¹³C-labeled metabolites. | The appearance and disappearance of the ¹³C label in this compound and its subsequent metabolites are tracked. | GC-MS or LC-MS/MS |

| 5. Pathway Elucidation | Map the flow of the ¹³C isotope through the metabolic network. | The metabolic fate of this compound is determined by identifying its labeled downstream products. | Computational Metabolic Flux Analysis |

Analytical Techniques for Quantification in Complex Biological Matrices

The accurate quantification of this compound in complex biological samples, such as plasma, urine, or cell culture media, requires sensitive and specific analytical methods. ebi.ac.ukuniroma1.it Mass spectrometry (MS) coupled with chromatographic separation is the benchmark for this type of analysis due to its high selectivity and sensitivity. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used platform for the quantification of fatty acids. researchgate.net For a hydroxy fatty acid like this compound, chemical derivatization is often necessary prior to analysis. This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters, which improves chromatographic separation and provides a better response in the mass spectrometer. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a primary tool for metabolomics and the targeted quantification of specific compounds in biological matrices. uniroma1.it This technique offers high specificity and sensitivity, allowing for the direct analysis of complex mixtures with minimal sample preparation. For this compound and related compounds, methods using ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole (QQQ) mass spectrometer can provide robust and accurate quantification. uniroma1.itresearchgate.net As with GC-MS, derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection limits. researchgate.net A study on the closely related 6-hydroxyhexanoic acid demonstrated that derivatization significantly improves its chromatographic separation and MS response. researchgate.net

The development of these analytical methods is crucial for understanding the role of this compound in various biological processes and for its potential use as a biomarker. uniroma1.it For instance, a sensitive mass spectrometry-based method was developed to quantify nematode pheromones, including a derivative of this compound, in biological samples as small as 20 worms and in their culture medium. ebi.ac.uk

Table 2: Comparison of Analytical Techniques for this compound Quantification

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| GC-MS | Separates volatile compounds in the gas phase followed by mass-based detection and quantification. | High chromatographic resolution, established libraries for identification. | Often requires chemical derivatization to increase volatility and thermal stability of the analyte. researchgate.net |

| LC-MS/MS | Separates compounds in the liquid phase followed by highly selective and sensitive mass-based detection using tandem mass spectrometry. | High specificity and sensitivity, suitable for a wide range of compounds, minimal sample preparation needed. uniroma1.it | Matrix effects can influence ionization and quantification; derivatization may be used to improve sensitivity. researchgate.net |

Enzymatic Biocatalysis and Metabolic Engineering for 6 Hydroxyheptanoic Acid Production

Identification and Characterization of Key Enzymes

The construction of biosynthetic routes to 6-hydroxyheptanoic acid is underpinned by the discovery and characterization of specific enzymes that catalyze the necessary reaction steps. These enzymes are sourced from a diverse range of microorganisms and are often improved through protein engineering to enhance their activity and stability.

Oxidoreductases, particularly dehydrogenases, play a critical role in the biosynthesis and degradation pathways related to this compound. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases are central to the conversion of precursors and intermediates.

6-Hydroxyhexanoate (B1236181) Dehydrogenase (6-HHA Dehydrogenase) : This enzyme is a key player in the native cyclohexane (B81311) degradation pathway of organisms like Acidovorax sp. CHX100, where it oxidizes 6-hydroxyhexanoic acid further down the metabolic pathway. nih.govresearchgate.net The strategic deletion of the gene encoding this dehydrogenase in Acidovorax sp. CHX100 created a mutant strain (Δ6HX) that effectively blocks the degradation of 6-hydroxyhexanoic acid, leading to its accumulation. nih.govresearchgate.net This mutant achieved over 98% molar conversion of cyclohexane (5 mM) to 6-hydroxyhexanoic acid within six hours. nih.gov In other engineered systems, 6-HHA dehydrogenase from Acinetobacter strain SE19, along with 6-oxohexanoic acid dehydrogenase, has been expressed in recombinant Escherichia coli to convert 6-HHA into adipic acid, demonstrating its role in downstream processing. researchgate.net

Other Relevant Dehydrogenases :

Cyclohexanol (B46403) Dehydrogenase (CDH) : Sourced from organisms like Acidovorax CHX100, CDH is used in multi-step cascades to oxidize cyclohexanol to cyclohexanone (B45756), an essential intermediate in pathways starting from cyclohexane. uni-leipzig.denih.gov

Alcohol and Aldehyde Dehydrogenases : In Gluconobacter oxydans, a cascade of membrane-bound dehydrogenases is responsible for the oxidation of 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid and subsequently to adipic acid. nih.gov The membrane-associated alcohol dehydrogenase AlkJ has also been identified as a suitable enzyme for the oxidation of 6-HHA to 6-oxohexanoic acid, a critical step in pathways producing 6-aminohexanoic acid. nih.gov Furthermore, alcohol and aldehyde dehydrogenases from Acidovorax sp. CHX100 have been successfully used to amend a 6-HHA synthesis pathway in Pseudomonas taiwanensis for the production of adipic acid. nih.gov

| Enzyme | Source Organism (Example) | Function in 6-HHA Related Pathways | Reference |

|---|---|---|---|

| 6-Hydroxyhexanoate Dehydrogenase | Acidovorax sp. CHX100 | Oxidizes 6-HHA (deletion leads to 6-HHA accumulation). | nih.govresearchgate.net |

| 6-HHA Dehydrogenase | Acinetobacter strain SE19 | Converts 6-HHA to 6-oxohexanoic acid for adipic acid production. | researchgate.net |

| Cyclohexanol Dehydrogenase (CDH) | Acidovorax CHX100 | Oxidizes cyclohexanol to cyclohexanone. | uni-leipzig.denih.gov |

| Alcohol Dehydrogenase (AlkJ) | Pseudomonas putida | Oxidizes 6-HHA to 6-oxohexanoic acid. | nih.gov |

| Membrane-bound Dehydrogenases | Gluconobacter oxydans | Catalyze the oxidation of 1,6-hexanediol to 6-HHA. | nih.gov |

Monooxygenases are indispensable for introducing oxygen atoms into substrates, a key step in converting unreactive hydrocarbons like cyclohexane or forming ester intermediates.

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are often the first step in pathways utilizing alkanes. The cyclohexane cytochrome P450 monooxygenase system (CHX) from Acidovorax CHX100, which includes the monooxygenase (CYP) and two reductases (Fd and FdR), catalyzes the conversion of cyclohexane to cyclohexanol. uni-leipzig.de This system has been heterologously expressed in hosts like Pseudomonas taiwanensis to initiate the cascade towards 6-HHA. uni-leipzig.denih.gov

Baeyer-Villiger Monooxygenases (BVMOs) : BVMOs catalyze the Baeyer-Villiger oxidation, converting ketones into esters or lactones. acs.org Cyclohexanone monooxygenase (CHMO) is a well-characterized BVMO that transforms cyclohexanone into ε-caprolactone, the direct precursor that is hydrolyzed to 6-hydroxyhexanoic acid. nih.govnih.gov The CHMO from Acinetobacter calcoaceticus (AcCHMO) is frequently used in engineered cascades. frontiersin.org Overcoming product inhibition caused by ε-caprolactone is a significant challenge in these systems. nih.gov

Alkane Monooxygenase System : In engineered beta-oxidation reversal pathways, the monooxygenase system AlkBGT from Pseudomonas putida has been used to perform ω-oxidation, converting terminal methyl groups of fatty acids into hydroxyl groups. nih.gov This system was successfully used to produce 6-hydroxyhexanoic acid, 8-hydroxyoctanoic acid, and 10-hydroxydecanoic acid in E. coli. nih.gov

The final step in many engineered pathways to 6-hydroxyhexanoic acid is the hydrolysis of the cyclic ester intermediate, ε-caprolactone. This reaction is catalyzed by esterases or lactonases.

Candida antarctica Lipase (B570770) B (CAL-B) : This lipase is frequently used as a biocatalyst for the efficient hydrolysis of ε-caprolactone. nih.govau.dk In a three-enzyme cascade developed in E. coli, CAL-B was added to the reaction to overcome inhibition, leading to a high product titer. nih.gov

Strain-Inherent Lactonases : Some host organisms, like Pseudomonas taiwanensis, possess intrinsic lactonases that can be harnessed. nih.gov Engineered strains of P. taiwanensis have been designed to include a lactonase as the final step in a four-enzyme cascade, enabling the direct formation of 6-HHA from cyclohexane. nih.gov

Characterized Esterases : Specific esterases with high lactone-hydrolyzing activity have been identified, such as EstF1 from Pseudomonas fluorescens, which shows high activity towards δ-valerolactone and ε-caprolactone. nih.gov

An alternative and innovative approach to synthesizing ω-functionalized carboxylic acids is through the reversal of the β-oxidation cycle. nih.gov This pathway elongates a starter acyl-CoA molecule by two carbons in each cycle, using acetyl-CoA as the extender unit. nih.gov

Thiolases : The key condensation step is catalyzed by a 3-ketoacyl-CoA thiolase. oup.com The selection of an appropriate thiolase is critical for pathway function. The thiolase BktB from Cupriavidus necator has been shown to be effective for this purpose, catalyzing the Claisen condensation reaction that initiates the elongation cycle. nih.govnih.gov

Thioesterases : To release the final product from its CoA-tether, a thioesterase is required. These enzymes facilitate the exit from the elongation cycle. oup.com The thioesterase YdiI from E. coli has been identified as a key enzyme for terminating the reversed β-oxidation cycle, enabling the generation of C6-C10 carboxylic acids. nih.gov The combination of these core enzymes with ω-functionalization enzymes, like the AlkBGT monooxygenase system, allows for the targeted production of 6-hydroxyhexanoic acid from simple carbon sources like glycerol. nih.gov

Advanced Analytical Methodologies in 6 Hydroxyheptanoic Acid Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and structural confirmation of 6-hydroxyheptanoic acid. Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass.

For this compound, with the molecular formula C₇H₁₄O₃, the theoretical monoisotopic mass of the neutral molecule is 146.09429 daltons. nih.gov In analysis, the molecule is typically ionized, for instance, by losing a proton in negative ion mode electrospray ionization (ESI) to form the [M-H]⁻ ion. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the m/z of this ion and match it to the calculated exact mass of C₇H₁₃O₃⁻ (145.08698 Da). mdpi.commdpi.com A close match between the measured and theoretical mass provides strong evidence for the compound's elemental formula.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the isolated [M-H]⁻ ion is fragmented, and the masses of the resulting product ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of water (H₂O) from the protonated molecule or the loss of formic acid (HCOOH) from the deprotonated molecule, which are characteristic of hydroxy acids. mdpi.com The analysis of these fragmentation patterns provides definitive evidence of the connectivity of atoms, confirming the presence of both the hydroxyl and carboxylic acid functional groups. researchgate.netresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Theoretical Monoisotopic Mass | 146.09429 Da | nih.gov |

| Ionization Mode (Typical) | Electrospray Ionization (ESI) | mdpi.com |

| Common Adduct (Negative Ion) | [M-H]⁻ | mdpi.com |

| Exact Mass of [M-H]⁻ | 145.08698 Da | nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. libretexts.org A combination of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR experiments, along with two-dimensional (2D) techniques, can definitively establish the compound's constitution.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration). libretexts.org For this compound, one would expect to see distinct signals for the methyl protons adjacent to the chiral center, the single proton on the carbon bearing the hydroxyl group, and the various methylene (B1212753) groups along the aliphatic chain. nih.gov

The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the carboxylic acid carbon, the five carbons of the aliphatic chain, and the terminal methyl carbon. rsc.org The chemical shifts of these carbons are indicative of their functionalization. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Splitting | Integration / Carbon Type |

| ¹H | ~ 3.8 | Multiplet | 1H (CH-OH) |

| ¹H | ~ 2.3 | Triplet | 2H (CH₂-COOH) |

| ¹H | ~ 1.2 - 1.7 | Multiplets | 6H (3 x CH₂) |

| ¹H | ~ 1.1 | Doublet | 3H (CH₃) |

| ¹³C | ~ 180 | - | C=O (Carboxylic Acid) |

| ¹³C | ~ 68 | - | CH-OH |

| ¹³C | ~ 23 - 40 | - | 4 x CH₂ |

| ¹³C | ~ 23 | - | CH₃ |

Note: Predicted values are based on general chemical shift ranges and data from similar structures. libretexts.orgrsc.org

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Because the carbon at position 6 is a stereocenter, this compound exists as a pair of enantiomers: (R)-6-hydroxyheptanoic acid and (S)-6-hydroxyheptanoic acid. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral chromatography is the standard method for this purpose. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. nih.gov This method employs a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector. researchgate.netd-nb.info When a racemic mixture of this compound passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. uni-muenchen.de This difference in interaction strength leads to different retention times, allowing for their separation and individual quantification.

Common CSPs effective for separating chiral acids and alcohols include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatized with phenylcarbamates (e.g., amylose tris(3,5-dimethylphenylcarbamate)). d-nb.info The choice of mobile phase and whether the analyte requires derivatization are key aspects of method development. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee). nih.gov Chiral gas chromatography (GC) can also be used, often after derivatization of the analyte to increase its volatility. uu.nl

Table 3: Common Chiral Stationary Phases for Hydroxy Acid Separation

| CSP Type | Selector Example | Typical Application | Reference |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Direct separation of hydroxy fatty acids | d-nb.info |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of derivatized hydroxy acids | d-nb.info |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Separation of various chiral compounds | researchgate.net |

| Pirkle-type (Brush-type) | D-Phenylglycine | Separation of a wide range of racemates | uni-muenchen.de |

Quantitative Analytical Techniques in Complex Research Matrices

Determining the concentration of this compound in complex samples such as plasma, urine, or cell culture media requires highly sensitive and selective analytical methods. ebi.ac.uk Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis.

The methodology involves several key steps. First, the sample undergoes preparation to remove interfering substances (the matrix) and concentrate the analyte. This can involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov An internal standard, ideally a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H atoms), is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response. nih.gov

The extracted sample is then injected into an HPLC system for chromatographic separation, which isolates this compound from other components. The analyte then enters the mass spectrometer, where a specific precursor-to-product ion transition is monitored using Multiple Reaction Monitoring (MRM). This process is highly selective, as it requires a compound to have both a specific parent mass and to produce a specific fragment mass. This selectivity allows for accurate quantification even at very low concentrations in a complex matrix. nih.gov The method must be fully validated by assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results.

Table 4: Key Parameters for Quantitative LC-MS/MS Method Validation

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 | nih.gov |

| Accuracy | The closeness of the measured concentration to the true value. | Within ±15% of the nominal value | nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% | nih.gov |

| Recovery | The efficiency of the extraction procedure for the analyte from the sample matrix. | Consistent and reproducible | nih.gov |

| Matrix Effect | The influence of co-eluting, undetected matrix components on analyte ionization. | Assessed to ensure no significant ion suppression or enhancement | nih.gov |

Biological and Ecological Research Implications of 6 Hydroxyheptanoic Acid

Molecular and Cellular Mechanisms of Action

6-Hydroxyheptanoic acid is an (omega-1)-hydroxy medium-chain fatty acid. nih.govvulcanchem.com Its structure features a seven-carbon chain with a hydroxyl group at the sixth position and a terminal carboxylic acid group. nih.govvulcanchem.com This compound is functionally related to heptanoic acid. nih.gov

Interaction with Biological Receptors and Signaling Pathways

Research on the closely related 6-hydroxyhexanoic acid (6-HHA), a six-carbon medium-chain fatty acid (MCFA), has provided insights into the potential signaling pathways modulated by such hydroxy fatty acids. Studies indicate that 6-HHA can regulate lipolysis, a process often mediated by G protein-coupled receptors (GPCRs). nih.gov The anti-lipolytic effects of 6-HHA were found to be diminished by pertussis toxin, a known inhibitor of the Gαi protein subunit. nih.govnih.gov This suggests that the signaling mechanism involves the Gαi-mediated pathway, which is known to inhibit adenylyl cyclase and subsequently reduce intracellular cyclic AMP (cAMP) levels, leading to decreased lipolysis. nih.govnih.gov In the context of obesity, 6-HHA treatment in mice on a high-fat diet (HFD) was shown to significantly increase signaling pathways related to fatty acid metabolism, including those involving PPARgamma and AMPK. biorxiv.org

Modulation of Cellular Processes in Model Systems (e.g., adipocyte regulation, lipolysis, anti-inflammatory effects in murine models)

In murine models of diet-induced obesity, the administration of the related compound 6-hydroxyhexanoic acid (6-HHA) has demonstrated significant effects on adipocyte function and inflammation. nih.govbiorxiv.org Treatment with 6-HHA led to a reduction in weight gain, primarily by decreasing fat mass. nih.govnih.gov It also improved glucose intolerance and insulin (B600854) resistance associated with a high-fat diet. nih.govnih.gov

At a cellular level, 6-HHA was shown to suppress the production of pro-inflammatory cytokines in adipocytes. nih.govreddit.com Specifically, it reduced the expression of inflammatory markers and lowered serum levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in obese mice. nih.gov Furthermore, 6-HHA was observed to decrease isoproterenol-induced free fatty acid (FFA) release from mature adipocytes, indicating a direct inhibitory effect on lipolysis. nih.gov This anti-lipolytic action contributes to lower circulating FFA levels, which is beneficial in the context of obesity-related metabolic dysfunction. nih.gov The compound also ameliorated aberrant inflammatory and metabolic gene expression profiles in the white adipose tissue of these mice. nih.gov

Interactive Table 1: Effects of 6-Hydroxyhexanoic Acid (6-HHA) in Murine Models of Obesity

| Parameter | Effect of 6-HHA Treatment | Observed Outcome | Reference |

| Body Weight | Decreased | Reduction in high-fat diet-induced weight gain | nih.govnih.gov |

| Adiposity | Decreased | Reduction in fat mass | nih.govnih.gov |

| Glucose Homeostasis | Improved | Amelioration of glucose intolerance and insulin resistance | nih.govnih.gov |

| Systemic Inflammation | Suppressed | Lowered serum levels of IL-1β and IL-6 | nih.gov |

| Adipose Tissue | Modulated | Decreased inflammatory signatures and improved insulin sensitivity | nih.govbiorxiv.org |

| Lipolysis | Inhibited | Reduced serum free fatty acid (FFA) levels | nih.gov |

Role in Interspecies Communication and Chemical Ecology

While this compound itself is a key structural moiety, its derivatives play a crucial role as chemical signals in the natural world, particularly in the communication systems of nematodes.

Derivatives as Pheromones in Model Organisms (e.g., ascarosides in Caenorhabditis elegans)

Derivatives of this compound are integral components of ascarosides, a family of signaling molecules used by the nematode Caenorhabditis elegans. zfin.orgebi.ac.uk For instance, ascr#1 is an ascaroside formed by the formal condensation of the hydroxyl group of (6R)-6-hydroxyheptanoic acid with a dideoxy sugar called ascarylopyranose. zfin.orgebi.ac.uk This specific molecule is a major component of the dauer pheromone, which acts as a population-density signal for C. elegans. zfin.orgebi.ac.uk When population density is high, the accumulation of this pheromone prompts the nematodes to enter a non-feeding, stress-resistant larval stage known as the dauer diapause, which is specialized for survival and dispersal. ebi.ac.uk The biosynthesis of the fatty acid-derived side chains of these ascarosides involves peroxisomal β-oxidation cycles. nih.govnih.gov

Semiochemical Functions and Ecological Significance

The role of this compound derivatives extends beyond a single species. Ascarosides, including those built upon a this compound backbone, function as a sophisticated chemical language for nematodes. ebi.ac.uk These semiochemicals—molecules that mediate interactions between organisms—are not limited to inducing the dauer stage. ebi.ac.ukresearchgate.net They also regulate a variety of other behaviors, such as male attraction for mating, aggregation, and dispersal. ebi.ac.uk The presence of ascr#1 has also been identified in other nematode species like Pristionchus pacificus and Panagrellus redivivus, indicating that these ascaroside-based communication systems are evolutionarily conserved among nematodes from diverse habitats. ebi.ac.uk This suggests that the chemical scaffold provided by this compound is a fundamental building block for ecologically significant signals in the nematode world. ebi.ac.uk

Applications as Research Tools in Biological Systems Studies

The structural and functional properties of this compound and its derivatives make them valuable tools for biological research. As a defined chemical entity, this compound can be synthesized and used to investigate the metabolic pathways and signaling cascades it influences. nih.gov Its derivatives, the ascarosides, are particularly powerful research tools in the study of chemical ecology, neurobiology, and developmental biology. zfin.orgebi.ac.uk

By using synthetic ascarosides like ascr#1, researchers can precisely manipulate the chemical environment of C. elegans to study the neuronal circuits and molecular receptors involved in sensing population density, making mating decisions, and entering developmental diapause. ebi.ac.uk This allows for the detailed dissection of how a specific chemical signal is perceived and translated into a complex behavioral or developmental outcome. Furthermore, the synthesis of various ascaroside derivatives and their constituent fatty acid moieties allows for structure-activity relationship studies, helping to pinpoint the exact structural features required for biological activity. frontiersin.org

Role As a Chemical Precursor and Building Block in Advanced Material Science Research

Conversion to Adipic Acid and Other Dicarboxylic Acids

6-Hydroxyheptanoic acid serves as a key intermediate in the synthesis of various dicarboxylic acids, which are crucial monomers for the production of polyamides and polyesters.

The conversion of this compound to adipic acid , a primary component in the manufacture of nylon-6,6, has been a focal point of research. researchgate.nettandfonline.com This transformation is typically achieved through an oxidation process where the terminal hydroxyl group of this compound is converted to a carboxylic acid group. tandfonline.com Biocatalytic routes using microorganisms like Gluconobacter oxydans have demonstrated the ability to oxidize 1,6-hexanediol (B165255) to adipic acid via a 6-hydroxyhexanoic acid intermediate with high efficiency. d-nb.inforsc.org Chemical catalysis, employing catalysts such as palladium on various supports, has also been investigated for the selective oxidation of the terminal hydroxyl group. researchgate.net The reaction pathway involves the sequential oxidation of the alcohol to an aldehyde and then to a carboxylic acid. tandfonline.com

Beyond adipic acid, there is growing interest in utilizing similar strategies to produce other dicarboxylic acids like suberic acid (an eight-carbon dicarboxylic acid) and sebacic acid (a ten-carbon dicarboxylic acid). While direct conversion pathways from this compound are less documented, the underlying principles of terminal oxidation are applicable. Research into microbial ω-oxidation and engineered biosynthetic pathways shows promise for producing a range of dicarboxylic acids from fatty acid precursors, a category to which this compound belongs. researchgate.netdnasu.org For instance, engineered E. coli strains have been developed to produce various hydroxy fatty acids and dicarboxylic acids. dnasu.org

Table 1: Dicarboxylic Acids from this compound and Related Precursors

| Precursor | Target Dicarboxylic Acid | Conversion Method | Key Findings & Citations |

|---|---|---|---|

| 6-Hydroxyhexanoic Acid | Adipic Acid | Microbial Oxidation (Gluconobacter oxydans) | Complete conversion of 1,6-hexanediol to adipic acid via 6-hydroxyhexanoic acid intermediate. d-nb.inforsc.org |

| 6-Hydroxyhexanoic Acid | Adipic Acid | Catalytic Oxidation (e.g., Pd/support) | Selective oxidation of the terminal hydroxyl group. researchgate.net |

| Fatty Acids (general) | Suberic Acid, Sebacic Acid | Microbial ω-oxidation | Potential for producing various dicarboxylic acids from fatty acid precursors. researchgate.netdnasu.org |

Synthesis of ε-Caprolactone via Cyclization

The intramolecular cyclization of this compound to form ε-caprolactone is a significant and well-studied reaction. rsc.orgresearchgate.net ε-Caprolactone is a valuable monomer used in the production of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications. researchgate.net

This cyclization is an intramolecular esterification reaction, where the hydroxyl group at one end of the molecule reacts with the carboxylic acid group at the other end, eliminating a molecule of water. researchgate.net The reaction is typically catalyzed by acids or proceeds at elevated temperatures. researchgate.netrsc.org Research has explored various catalytic systems to improve the efficiency and selectivity of this conversion. For instance, the use of cation exchange resins and molecular sieves has been shown to effectively catalyze the cyclization of 6-hydroxyhexanoic acid to ε-caprolactone at 140°C. rsc.org More recently, metal-ion modified titanium silicalite-1 (TS-1) catalysts have demonstrated high yields of ε-caprolactone from 6-hydroxyhexanoic acid under optimized conditions. researchgate.net

The synthesis of ε-caprolactone from this compound is a key step in creating a bio-based route to PCL, as this compound itself can be produced from renewable feedstocks. rsc.org

Table 2: Catalytic Conversion of 6-Hydroxyhexanoic Acid to ε-Caprolactone

| Catalyst System | Reaction Temperature (°C) | Yield of ε-Caprolactone (%) | Citation |

|---|---|---|---|

| Cation exchange resin DR-2030 and molecular sieves | 140 | Not specified, but effective conversion | rsc.org |

| Co²⁺ modified TS-1 | 300 | 74.5 | researchgate.net |

Polymerization Intermediates for Biodegradable Polymers

This compound is a direct monomer for the synthesis of polycaprolactone (PCL) through polycondensation. rsc.orgmdpi.compreprints.org In this process, molecules of this compound react with each other, forming ester linkages and eliminating water to create a polymer chain. mdpi.compreprints.org

While polycondensation of this compound is a viable route to PCL, it often results in polymers with lower molecular weights and a broader molecular weight distribution compared to the ring-opening polymerization of ε-caprolactone. mdpi.compreprints.orgresearchgate.net The reaction is typically carried out at elevated temperatures (80-150°C) under vacuum to facilitate the removal of water and drive the polymerization forward. mdpi.compreprints.org

Despite the prevalence of the ring-opening polymerization route, the direct polycondensation of this compound remains a significant area of research, particularly in the context of creating fully bio-based PCL. The enzymatic degradation of PCL yields 6-hydroxyhexanoic acid, highlighting the reversible nature of this polymerization and its role in the lifecycle of this biodegradable polymer. researchgate.net Furthermore, this compound can be copolymerized with other hydroxy acids to create biodegradable polyesters with tailored properties. google.com

Development of Bio-based Chemical Feedstocks for Sustainable Synthesis

The production of this compound from renewable resources is a critical step towards establishing sustainable supply chains for the chemical industry. rsc.orgrsc.org Traditionally derived from petroleum-based sources, there is a significant research effort to produce this compound and its precursors from biomass. researchgate.net

One promising route involves the bio-oxidation of cyclohexane (B81311), a component that can be derived from renewable sources. Recombinant Pseudomonas taiwanensis has been engineered to convert cyclohexane directly to 6-hydroxyhexanoic acid in a single step. frontiersin.orgbohrium.com Another approach starts from 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from lignocellulosic biomass. researchgate.net HMF can be hydrogenated to 1,6-hexanediol, which is then selectively oxidized to 6-hydroxyhexanoic acid by microorganisms like Gluconobacter oxydans. rsc.orgrsc.org

These bio-based routes to this compound not only reduce the reliance on fossil fuels but also offer the potential for more environmentally friendly production processes. The development of efficient and scalable biocatalytic and chemocatalytic methods for these conversions is an active area of research, aiming to make bio-based this compound a competitive feedstock for the production of a wide range of chemicals and materials. rsc.orgrsc.org

Future Research Directions and Unaddressed Challenges in 6 Hydroxyheptanoic Acid Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable methods for synthesizing 6-hydroxyheptanoic acid is a primary focus of ongoing research. Current investigations are centered on both biocatalytic and chemocatalytic approaches to improve yield, selectivity, and environmental compatibility.

One promising biocatalytic route involves the use of whole-cell systems. For instance, a three-enzyme cascade in Escherichia coli, co-expressing an alcohol dehydrogenase and a cyclohexanone (B45756) monooxygenase (CHMO), has been developed for the synthesis of 6-hydroxyhexanoic acid, a closely related compound. nih.govresearchgate.net This system cleverly utilizes internal cofactor regeneration and overcomes product inhibition by using a lipase (B570770) for the in situ conversion of the intermediate ε-caprolactone. nih.gov In a fed-batch stirred tank reactor, this method achieved a product titer of over 20 g/L. nih.govdntb.gov.ua Another approach has utilized Gluconobacter oxydans to oxidize 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid. rsc.org

Chemically, novel one-pot syntheses are being explored. One such method uses a dealuminated HBEA zeolite to catalyze the Baeyer-Villiger oxidation of cyclohexanone and subsequent ring-opening to produce 6-hydroxyhexanoic acid with high conversion and selectivity in the absence of organic solvents. researchgate.net Research into Sn-containing silicates has also shown potential for the catalytic synthesis of 6-hydroxyhexanoic acid from cyclohexanone via Baeyer-Villiger oxidation. mdpi.com The traditional synthesis, involving the metal-catalyzed reduction of adipic acid at high temperature and pressure, presents safety risks and high costs, driving the search for these greener alternatives. mdpi.com

Future research will likely focus on discovering and engineering more robust and efficient enzymes and catalytic materials. The goal is to develop processes that operate under milder conditions, utilize renewable feedstocks, and minimize waste generation.

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

Understanding the natural pathways for the biosynthesis and degradation of this compound is crucial for developing bio-based production methods and assessing its environmental fate. While it is known to be a metabolite of other compounds, the specific enzymatic routes are still being fully mapped out.

Research has shown that 6-hydroxyhexanoate (B1236181), a similar compound, can be produced from the ω-hydroxylation of hexanoate (B1226103) by certain Pseudomonas species. ebi.ac.uk These bacteria can further oxidize 6-hydroxyhexanoate to adipic acid. ebi.ac.uk However, these organisms can also metabolize it via a β-oxidation pathway, which leads to the formation of 2-tetrahydrofuranacetic acid, a non-metabolizable intermediate. ebi.ac.uk This suggests that ω-oxidation is the primary productive degradation pathway. ebi.ac.uk The oral commensal bacterium Streptococcus gordonii has also been identified as a secretor of 6-hydroxyhexanoic acid. biorxiv.orgbiorxiv.org

Further investigation into the genetics and biochemistry of microorganisms capable of metabolizing related compounds will be key to uncovering novel enzymes and pathways. This knowledge can then be applied to engineer synthetic metabolic routes for the efficient production of this compound from renewable resources.

Advanced Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering offers a powerful toolkit for optimizing the microbial production of this compound. By rationally modifying the genetic makeup of microorganisms, researchers can enhance product yields, rates, and titers.

Significant progress has been made in engineering Pseudomonas taiwanensis for the conversion of cyclohexane (B81311) to 6-hydroxyhexanoic acid and its derivatives. frontiersin.orgnih.gov A four-step enzymatic cascade has been successfully engineered into this bacterium, achieving a high specific activity of 44.8 ± 0.2 U gCDW-1 and complete conversion of 5 mM cyclohexane to 6-hydroxyhexanoic acid within 3 hours. nih.govbohrium.com A key challenge identified in this system was the severe inhibition caused by the intermediate cyclohexanol (B46403), which was addressed by optimizing the expression levels of downstream enzymes. nih.gov

Further advancements in metabolic engineering will involve the application of systems biology and synthetic biology tools. This includes the use of CRISPR-based genome editing for precise and efficient genetic modifications, the design of novel regulatory circuits to dynamically control metabolic flux, and the implementation of high-throughput screening methods to identify superior production strains. The overarching goal is to create robust microbial cell factories capable of producing this compound at an industrial scale from sustainable feedstocks. researchgate.net

Deeper Mechanistic Understanding of Biological Activities in Diverse Model Systems

Recent studies have begun to uncover the intriguing biological activities of this compound, suggesting its potential in therapeutic applications. A deeper understanding of its mechanisms of action in various biological contexts is a critical area for future research.

A notable study demonstrated that 6-hydroxyhexanoic acid, a related medium-chain fatty acid (MCFA), can protect against diet-induced obesity and insulin (B600854) resistance in murine models. biorxiv.orgbiorxiv.org This protective effect was attributed, at least in part, to its actions on white adipose tissue, where it suppressed proinflammatory cytokine production and lipolysis through Gαi-mediated signaling. biorxiv.orgbiorxiv.org This research highlights the potential of this compound and related compounds as novel therapeutics for metabolic disorders. biorxiv.org

Future investigations should expand to other model systems to explore a wider range of potential biological activities. This could include studies on its effects on the gut microbiome, the central nervous system, and its potential role in modulating immune responses. Elucidating the specific molecular targets and signaling pathways affected by this compound will be essential for translating these preclinical findings into potential clinical applications.

Integration of Multi-Omics Approaches in this compound Research

To gain a comprehensive understanding of the cellular responses to and production of this compound, the integration of multiple "omics" technologies is indispensable. This includes genomics, transcriptomics, proteomics, and metabolomics.

For example, in the context of metabolic engineering, RNA-seq analysis of white adipose tissue from mice treated with 6-hydroxyhexanoic acid revealed significant alterations in pathways related to fatty acid metabolism and inflammation. biorxiv.org Specifically, pathways involved in fatty acid metabolism, PPARgamma, and AMPK signaling were upregulated, while chemokine signaling and leukocyte migration were downregulated. biorxiv.org Such transcriptomic data provides valuable insights into the molecular mechanisms underlying the observed physiological effects.

Future research should aim to combine these different omics datasets to construct comprehensive models of the metabolic and regulatory networks involved in this compound production and its biological activities. This systems-level understanding will be crucial for identifying key bottlenecks in production pathways and for uncovering novel biological functions and mechanisms of action.

Sustainable Production and Environmental Impact Assessment in Research Contexts

The current industrial production of related polymer building blocks often relies on energy-intensive, multi-step chemical syntheses that generate hazardous waste. nih.govrsc.org In contrast, bio-based production routes using renewable feedstocks and biocatalysis offer a more sustainable alternative. rsc.orgrsc.org For instance, the production of adipic acid, a potential downstream product of 6-hydroxyhexanoic acid, from bio-based 1,6-hexanediol is being actively explored. researchgate.nettandfonline.com

Life Cycle Assessment (LCA) is a critical tool for quantifying the environmental footprint of different production processes. supergen-bioenergy.net Future research should incorporate LCA from the early stages of process development to guide the selection of the most sustainable routes. This will ensure that the development of this compound production technologies aligns with the principles of green chemistry and contributes to a more circular economy. researchgate.net

Q & A

Q. How does this compound interact with lipid metabolism pathways, and what experimental models can elucidate its role?

- Methodological Answer : Use isotope-labeled C-6-Hydroxyheptanoic acid in tracer studies with hepatocyte cultures or murine models. Analyze β-oxidation intermediates via metabolomics (LC-MS or NMR). Compare wild-type vs. knockout models (e.g., CPT1A-deficient mice) to identify rate-limiting enzymes. Statistical analysis should account for clustered data (e.g., repeated measurements per subject) using mixed-effects models .

Q. What mechanisms explain contradictory reports on the pro- vs. anti-inflammatory effects of this compound?

- Methodological Answer : Investigate dose-dependent responses in macrophage assays (e.g., LPS-induced TNF-α secretion). Test hypotheses using RNA-seq to identify divergent signaling pathways (e.g., PPARγ vs. NF-κB activation). Reconcile discrepancies by meta-analyzing published datasets, applying heterogeneity tests (I² statistic), and stratifying by experimental conditions (e.g., cell type, exposure duration) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs with modifications to the hydroxyl group (e.g., esterification, alkylation). Screen for bioactivity in high-throughput assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Address overfitting by cross-validation and external test sets .

Data Analysis and Presentation

Q. What strategies mitigate bias when interpreting conflicting data on this compound’s metabolic stability?

- Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines. Extract data into standardized tables (e.g., half-life values across species, assay types). Use funnel plots to assess publication bias and sensitivity analyses to exclude outliers. Transparently report conflicts of interest and funding sources in metadata .

Q. How should raw and processed data from this compound studies be organized to ensure reproducibility?

- Methodological Answer : Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo) with unique DOIs. Processed data (e.g., kinetic curves, dose-response tables) should be included in the main text, while large datasets (e.g., RNA-seq reads) go into supplementary files. Use version-control software (e.g., Git) to track analytical workflows .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research. Justify sample sizes via power analysis and minimize suffering through humane endpoints. For human studies, de-identify data (e.g., replace participant IDs with pseudonyms) and obtain IRB approval. Disclose all adverse events in publications .

Q. How can researchers avoid inductive fallacies when extrapolating in vitro findings of this compound to in vivo systems?

- Methodological Answer : Use multi-scale modeling (e.g., physiologically based pharmacokinetic models) to predict in vivo behavior. Validate with organ-on-chip systems or 3D co-cultures. Explicitly state limitations in generalizability and avoid overclaiming therapeutic potential without preclinical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.